
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1,2,3,5-Tetra-O-acetyl-beta-L-

ribofuranose

Cat. No.: B104503 Get Quote

An In-depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose: Structure,

Stereochemistry, and Application

Abstract
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a pivotal intermediate in the synthesis of L-

nucleoside analogues, a class of compounds with significant therapeutic applications,

particularly as antiviral and anticancer agents.[1][2] Unlike their naturally occurring D-

enantiomers, L-nucleosides often exhibit unique biological activities, improved metabolic

stability, and reduced toxicity.[3][4] This guide provides a comprehensive technical overview of

the structure, stereochemistry, synthesis, and characterization of 1,2,3,5-Tetra-O-acetyl-β-L-

ribofuranose, tailored for researchers, scientists, and drug development professionals. We will

delve into the causality behind synthetic strategies and the self-validating protocols for its

characterization, establishing a foundation for its effective use in medicinal chemistry.

The Significance of L-Configuration in Nucleoside
Therapeutics
The vast majority of nucleosides in biological systems are of the D-configuration. However, the

discovery that L-nucleosides can possess potent biological activity has opened a new frontier

in drug development.[3][5] L-nucleoside analogues, such as Lamivudine (3TC) and Telbivudine,

are cornerstone therapies for HIV and Hepatitis B, respectively.[3][6] Their efficacy stems from
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their ability to be recognized and processed by viral polymerases, leading to chain termination

of the nascent viral DNA or RNA, while often being poor substrates for human polymerases,

which contributes to a favorable safety profile.[4][5]

The synthesis of these vital therapeutic agents relies on the availability of chiral precursors in

the L-configuration. L-Ribose, the enantiomer of the naturally abundant D-ribose, is a common

starting material for a wide array of L-nucleosides.[1][2][7] To facilitate its use in glycosylation

reactions, the hydroxyl groups of L-ribose are typically protected. The fully acetylated

derivative, 1,2,3,5-Tetra-O-acetyl-L-ribofuranose, is a stable, crystalline solid that serves as a

versatile glycosyl donor, making it a compound of high strategic importance in pharmaceutical

synthesis.[8][9]

Elucidation of the Core Structure
A precise understanding of the molecule's three-dimensional architecture is critical for its

application in stereospecific synthesis.

Chemical Structure
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a peracetylated derivative of L-ribose in its five-

membered furanose ring form. Its chemical formula is C₁₃H₁₈O₉, with a molecular weight of

318.28 g/mol .[10][11] The structure consists of:

An L-Ribofuranose Core: A pentose sugar ring with an L-configuration.

Four O-acetyl Groups: These protecting groups are attached to the hydroxyls at carbons C1,

C2, C3, and C5, enhancing the molecule's stability and solubility in organic solvents and

activating the anomeric carbon for glycosylation.[12]

Table 1: Chemical and Physical Properties
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Property Value Source(s)

CAS Number 144490-03-9 [11][13]

Molecular Formula C₁₃H₁₈O₉ [10][11]

Molecular Weight 318.28 g/mol [10][11]

IUPAC Name

[(2S,3S,4S,5R)-3,4,5-

triacetoxytetrahydrofuran-2-

yl]methyl acetate

[14]

Appearance White to off-white solid/powder [9]

Melting Point 80-83 °C [9]

Solubility

Sparingly soluble in chloroform

and slightly soluble in

methanol

[9]

Critical Stereochemistry: β-Anomer and L-Series
The stereochemistry of this molecule dictates its utility. Two key aspects define its

configuration:

L-Configuration: The "L" designation refers to the stereocenter furthest from the anomeric

carbon (C4 in this case). Its configuration is analogous to that of L-glyceraldehyde, with the

CH₂OAc group at C4 oriented to the left in a standard Fischer projection of the parent L-

ribose. This "unnatural" configuration is fundamental to the biological activity of the resulting

nucleoside analogues.[3]

β-Configuration: This describes the stereochemistry at the anomeric carbon (C1). In the β-

anomer of a ribofuranose, the substituent at C1 (the acetyl group) is on the same face of the

ring as the adjacent C2 substituent and cis to the CH₂OAc group at C4. This orientation is

crucial for synthesizing β-L-ribonucleosides, which are the biologically active forms for many

antiviral drugs.[8][15]
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Caption: Key stereochemical features of the target molecule.

Synthesis and Purification
The synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose typically starts from L-ribose, which

can itself be synthesized from more accessible sugars like L-arabinose via epimerization.[7]

The most direct method involves the peracetylation of L-ribose.
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Synthetic Rationale
The reaction involves treating L-ribose with an excess of an acetylating agent, commonly acetic

anhydride, in the presence of a base, such as pyridine.

Acetic Anhydride (Ac₂O): Serves as the source of the acetyl groups. It is highly reactive and

readily acylates the hydroxyl groups of the sugar.

Pyridine: Acts as both a solvent and a catalyst. As a base, it neutralizes the acetic acid

byproduct formed during the reaction, driving the equilibrium towards the product. It also acts

as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.

This process typically results in a mixture of α and β anomers.[16] The β-anomer is often the

thermodynamically more stable product and can be preferentially crystallized or separated by

chromatography.

Experimental Protocol: Peracetylation of L-Ribose
This protocol is a representative method adapted from common laboratory procedures.[16][17]

[18]

Materials:

L-Ribose

Anhydrous Pyridine

Acetic Anhydride (Ac₂O)

Dichloromethane (DCM)

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography

Ethyl acetate/Hexane solvent system

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-ribose (1.0

eq) in anhydrous pyridine (approx. 5-10 mL per gram of L-ribose).

Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the

exothermic reaction upon adding acetic anhydride.

Acetylation: Add acetic anhydride (5.0 eq, a slight excess for each of the four OH groups

plus the anomeric one) dropwise to the stirred suspension. Maintain the temperature at 0 °C

during the addition.

Reaction Progression: After the addition is complete, allow the reaction to warm to room

temperature and stir for 12-16 hours, or until TLC analysis indicates the complete

consumption of the starting material.

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition

of ice-cold water.

Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated

NaHCO₃ solution (to remove excess acetic acid), and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude product as an oil or syrup.[18]

Purification: Purify the crude mixture by silica gel column chromatography using an ethyl

acetate/hexane gradient to separate the α and β anomers. The desired β-anomer is typically

the major product and can be isolated as a white solid upon solvent removal.[16]

Spectroscopic and Analytical Characterization
Confirming the identity and stereochemistry of the synthesized product is a critical self-

validating step. NMR spectroscopy is the most definitive technique for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a wealth of structural information, particularly regarding the

stereochemistry at the anomeric center.

¹H NMR: The anomeric proton (H1) of the β-anomer typically appears as a singlet or a

narrow doublet around 6.0-6.2 ppm. The key diagnostic feature is the small coupling

constant (JH1-H2) which is typically < 2 Hz. This small coupling is due to the trans

relationship (approx. 90° dihedral angle) between H1 and H2 in the common envelope

conformations of β-ribofuranosides. In contrast, the α-anomer would show a larger JH1-H2

coupling constant (approx. 4-5 Hz). The protons of the four acetyl groups will appear as

distinct singlets in the 1.9-2.1 ppm region.

¹³C NMR: The anomeric carbon (C1) of the β-anomer is typically observed around 98-100

ppm. The other ring carbons appear between 70-80 ppm, while the acetyl carbonyl carbons

resonate around 169-171 ppm.

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (Hz)

Rationale

H1 ~6.15 s or d JH1-H2 < 2

Confirms β-

anomeric

configuration

H2 ~5.35 d JH2-H3 ~5-6

H3 ~5.30 t JH3-H4 ~6-7

H4 ~4.40 m -

H5, H5' ~4.25 m -

CH₃ (acetyl)
~2.10, 2.08,

2.05, 2.00
4 x s -

Four distinct

acetyl groups

Note: Exact chemical shifts and coupling constants can vary based on solvent and

spectrometer frequency. The data presented is a generalized representation based on typical
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spectra.[19]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using techniques

like Electrospray Ionization (ESI), the molecule is often observed as an adduct with sodium

[M+Na]⁺ at an m/z of approximately 341.27, corresponding to the molecular formula

C₁₃H₁₈O₉Na. This confirms the successful peracetylation.

Application in Drug Development Workflow
The primary role of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is to act as a glycosyl donor in the

synthesis of L-nucleosides. The acetyl group at C1 serves as a good leaving group under

Lewis acid catalysis, allowing for the stereoselective formation of the crucial β-N-glycosidic

bond.
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Caption: Workflow from L-Ribose to a target β-L-Nucleoside.
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Conclusion
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is more than just a protected sugar; it is an enabling

molecule that provides a practical entry point into the synthesis of medicinally vital L-nucleoside

analogues. Its well-defined structure and stereochemistry, coupled with robust synthetic and

purification protocols, make it an indispensable tool for researchers in drug discovery. A

thorough characterization, primarily through NMR spectroscopy, is essential to validate its

stereochemical integrity, ensuring the successful synthesis of the intended biologically active β-

L-nucleoside targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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